1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate
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Overview
Description
1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the allyloxyethyl group: This step may involve the alkylation of the benzimidazole core with an allyloxyethyl halide in the presence of a base.
Attachment of the homopiperazine moiety: This can be done by reacting the intermediate with 4-methylhomopiperazine under suitable conditions.
Formation of the difumarate salt: The final compound is obtained by reacting the benzimidazole derivative with fumaric acid to form the difumarate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-piperazinyl)benzimidazole: Similar structure but with a piperazine ring instead of a homopiperazine ring.
1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-piperidinyl)benzimidazole: Similar structure but with a piperidine ring instead of a homopiperazine ring.
Uniqueness
1-(2-(Allyloxy)ethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is unique due to the presence of the homopiperazine ring and the difumarate salt form, which may confer specific biological or chemical properties not found in similar compounds.
Properties
CAS No. |
87233-68-9 |
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Molecular Formula |
C26H34N4O9 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-methyl-1,4-diazepan-1-yl)-1-(2-prop-2-enoxyethyl)benzimidazole |
InChI |
InChI=1S/C18H26N4O.2C4H4O4/c1-3-14-23-15-13-22-17-8-5-4-7-16(17)19-18(22)21-10-6-9-20(2)11-12-21;2*5-3(6)1-2-4(7)8/h3-5,7-8H,1,6,9-15H2,2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
PERMKAPNVBREAM-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CCC1)C2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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